molecular formula C34H39FN2O7 B12368677 Antibacterial agent 202

Antibacterial agent 202

Cat. No.: B12368677
M. Wt: 606.7 g/mol
InChI Key: NCCOTSFYYMWLMA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 202 involves the conjugation of cajaninstilbene acid derivatives with siderophores of 3-hydroxypyridin-4(1H)-ones. This process is based on the Trojan horse strategy, which enhances the compound’s ability to penetrate bacterial cells . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 202 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and enhance its antibacterial properties.

    Reduction: The removal of oxygen or the addition of hydrogen can also modify the compound, potentially increasing its efficacy.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to fine-tune the compound’s activity against specific bacterial strains.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed: The major products formed from these reactions are modified versions of this compound, which may exhibit enhanced or altered antibacterial activity. These products are often tested for their efficacy against different bacterial strains to determine their potential as therapeutic agents.

Scientific Research Applications

Antibacterial agent 202 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the synthesis and modification of antibacterial agents.

    Biology: Researchers use it to investigate the mechanisms of bacterial cell membrane disruption and the development of bacterial resistance.

    Medicine: The compound is explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.

Comparison with Similar Compounds

Uniqueness: this compound is unique in its combination of low cytotoxicity and high efficacy against Gram-negative bacteria. Its ability to disrupt bacterial cell membranes while maintaining low toxicity to human cells makes it a promising candidate for further research and development .

Properties

Molecular Formula

C34H39FN2O7

Molecular Weight

606.7 g/mol

IUPAC Name

6-[(E)-2-(4-fluorophenyl)ethenyl]-2-hydroxy-4-[7-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methylamino]-7-oxoheptoxy]-3-(3-methylbut-2-enyl)benzoic acid

InChI

InChI=1S/C34H39FN2O7/c1-22(2)9-16-27-30(18-24(32(33(27)41)34(42)43)13-10-23-11-14-25(35)15-12-23)44-17-7-5-4-6-8-31(40)36-20-26-19-28(38)29(39)21-37(26)3/h9-15,18-19,21,39,41H,4-8,16-17,20H2,1-3H3,(H,36,40)(H,42,43)/b13-10+

InChI Key

NCCOTSFYYMWLMA-JLHYYAGUSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C

Canonical SMILES

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=C(C=C2)F)OCCCCCCC(=O)NCC3=CC(=O)C(=CN3C)O)C

Origin of Product

United States

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